molecular formula C16H14N2O3 B12992407 3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12992407
M. Wt: 282.29 g/mol
InChI Key: NNAQQPGFWGIDPH-UHFFFAOYSA-N
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Description

3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino pyrazoles with carbocations can yield stable intermediates, which are then cyclized and condensed to form the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism often involves:

  • Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Enhanced expression of apoptosis-related proteins like cleaved caspase-3 and PARP has been documented, confirming the pro-apoptotic effects of these compounds .
CompoundIC50 (µM)Mechanism of Action
Compound 471.64 ± 0.11Inhibits tubulin polymerization
Compound 525.0COX-2 inhibition

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated significant reduction in paw edema and inflammatory markers when tested against established anti-inflammatory drugs like Indomethacin. The presence of specific substituents in the compound enhances its COX-2 inhibitory activity, making it a candidate for further development in treating inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation, highlighting the compound's versatility in therapeutic applications.

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of a specific derivative of the compound showed promising results against HeLa cells, where it was found to induce apoptosis through mitochondrial pathways. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Case Study 2: Anti-inflammatory Response

In another study, the compound was tested in a model of acute inflammation induced by carrageenan. The results indicated a dose-dependent reduction in edema formation, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound’s structure allows it to fit into active sites and alter the function of the target molecules .

Comparison with Similar Compounds

3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared to other similar compounds, such as:

Biological Activity

3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C16H14N2O3C_{16}H_{14}N_{2}O_{3} and a molecular weight of 282.30 g/mol. It features an isoxazole ring fused with a pyridine moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The detailed synthetic routes often utilize starting materials such as isoxazole derivatives and involve various reagents to achieve the desired structure.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and have shown effectiveness comparable to established antibiotics .

Antimalarial Activity

This compound has been evaluated for its antimalarial potential, particularly as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Some analogs have demonstrated promising in vivo antimalarial activity, indicating that modifications to the isoxazole-pyridine structure can enhance efficacy against malaria parasites .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been assessed in various tumor cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, potentially making it a candidate for cancer therapy. The relationship between structural features and cytotoxicity remains an area of active investigation .

Study 1: Antimicrobial Evaluation

A study conducted by Angibaud et al. (2003) assessed the antimicrobial properties of various isoxazole derivatives. The results indicated that certain compounds within this class, including those structurally related to our compound of interest, showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Study 2: Antimalarial Screening

In a study focused on antimalarial agents, several isoxazolopyrimidine derivatives were synthesized and screened for activity against P. falciparum. Notably, compounds exhibiting structural similarities to this compound were found to inhibit DHODH effectively, showcasing their potential as new antimalarial drugs .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains ,
AntimalarialInhibits P. falciparum DHODH ,
CytotoxicitySelective cytotoxicity in tumor cell lines ,

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

6-phenyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-9(2)14-13-11(16(19)20)8-12(17-15(13)21-18-14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)

InChI Key

NNAQQPGFWGIDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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